molecular formula C22H15FN2O2 B6041657 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone

3-[2-(4-fluorophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B6041657
M. Wt: 358.4 g/mol
InChI Key: ALIQSQOSGOASDZ-STZFKDTASA-N
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Description

3-[2-(4-fluorophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone, commonly known as FOXY, is a synthetic compound that belongs to the class of quinoxaline derivatives. It has gained significant attention in the scientific community due to its potential in various applications, including medicinal chemistry and material science. FOXY is a yellow crystalline powder that is soluble in most organic solvents, and it has a molecular formula of C23H17FN2O2.

Mechanism of Action

FOXY exerts its effects through various mechanisms, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of the immune system. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the accumulation of DNA damage and ultimately cell death. FOXY also induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
FOXY has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to modulate the immune system by increasing the production of cytokines and chemokines. FOXY has been shown to have a high affinity for the dopamine D1 receptor, which may contribute to its potential as a treatment for neurodegenerative disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

FOXY has several advantages for laboratory experiments, including its high purity and stability, making it suitable for various analytical techniques such as NMR spectroscopy and X-ray crystallography. However, its low solubility in water can limit its use in some experiments, and its cytotoxic effects can pose a risk to researchers if not handled properly.

Future Directions

FOXY has several potential future directions for research, including its use in the development of new anticancer drugs, as well as its potential as a treatment for neurodegenerative disorders. Further studies are needed to determine its safety and efficacy in humans, and to optimize its synthesis and formulation for clinical use. Additionally, the development of FOXY-based materials for various applications, including sensing and catalysis, is an area of active research.

Synthesis Methods

The synthesis of FOXY involves the reaction of 4-fluorobenzaldehyde and phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been optimized to produce FOXY in high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

FOXY has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that FOXY exhibits potent cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-1-phenylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2/c23-16-12-10-15(11-13-16)21(26)14-19-22(27)25(17-6-2-1-3-7-17)20-9-5-4-8-18(20)24-19/h1-14,26H/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIQSQOSGOASDZ-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)C=C(C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)/C=C(/C4=CC=C(C=C4)F)\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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